PA-6 dihydrochloride

Cardiac Electrophysiology Ion Channel Pharmacology Arrhythmia Research

PA-6 dihydrochloride is a pentamidine analogue engineered for nanomolar potency (IC50 ~12-15 nM) and high selectivity for Kir2.x channels over hERG, Nav1.5, and Cav1.2. It is the preferred IK1 inhibitor for in vivo atrial fibrillation models and CiPA cardiac safety panels. Unlike BaCl2 (in vivo incompatible) or ML133 (μM potency), PA-6 enables specific IK1 block at systemically tolerable doses.

Molecular Formula C31H34Cl2N4O2
Molecular Weight 565.5 g/mol
CAS No. 1199627-07-0
Cat. No. B6356395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePA-6 dihydrochloride
CAS1199627-07-0
Molecular FormulaC31H34Cl2N4O2
Molecular Weight565.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=NC2=CC=C(C=C2)OCCCCCOC3=CC=C(C=C3)N=C(C4=CC=CC=C4)N)N.Cl.Cl
InChIInChI=1S/C31H32N4O2.2ClH/c32-30(24-10-4-1-5-11-24)34-26-14-18-28(19-15-26)36-22-8-3-9-23-37-29-20-16-27(17-21-29)35-31(33)25-12-6-2-7-13-25;;/h1-2,4-7,10-21H,3,8-9,22-23H2,(H2,32,34)(H2,33,35);2*1H
InChIKeyQEFGUSVZSLUUBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PA-6 Dihydrochloride (CAS 1199627-07-0): What is This IK1 Inhibitor?


PA-6 dihydrochloride (Pentamidine-Analogue 6) is a small molecule, synthetic pentamidine analogue developed as a selective and potent antagonist of the cardiac inward rectifier potassium current (IK1), which is conducted by Kir2.x ion channels [1]. It is a derivative of the antiprotozoal drug pentamidine, but was engineered to overcome the specificity and potency limitations of its parent compound and other established IK1 inhibitors for use as a research tool in cardiac electrophysiology and arrhythmia models [2]. The compound has the molecular formula C31H34Cl2N4O2 and a molecular weight of 565.53 g/mol .

Why You Cannot Simply Substitute PA-6 Dihydrochloride with Another IK1 Inhibitor


The selection of an IK1 inhibitor is not interchangeable due to vast differences in target specificity, potency, and off-target effects that can critically alter experimental outcomes and in vivo safety. For instance, the widely used IK1 blocker BaCl2 lacks the selectivity required for many in vivo studies [1]. Similarly, the parent compound pentamidine is less potent and has a distinct side-effect profile, while the tool compound ML133 operates with an IC50 in the micromolar range, orders of magnitude less potent than PA-6 [2][3]. The antimalarial drug chloroquine also inhibits IK1 but is known to block hERG (IKr), sodium, and calcium channels, making it a non-specific agent for probing IK1 function [4]. Therefore, substituting PA-6 with a less potent or less selective analog will introduce confounding variables, potentially invalidating the specific cardiac electrophysiology or arrhythmia model under investigation.

PA-6 Dihydrochloride Quantitative Evidence Guide: How it Compares to Closest IK1 Inhibitors


PA-6 vs. Pentamidine: >10,000x Greater Potency in Blocking IK1 Current

PA-6 is a structural analog of pentamidine, yet it demonstrates an over 10,000-fold improvement in potency for inhibiting the Kir2.1-mediated IK1 current. The IC50 of PA-6 is 14 nM [1], while the IC50 of its parent compound, pentamidine, is 170 µM under comparable inside-out patch-clamp conditions [2]. This difference is explained by computational modeling showing that PA-6 has a higher channel binding affinity (ΔG = -44.1 kJ/mol) compared to pentamidine (ΔG = -31.7 kJ/mol) due to more favorable lipophilic interactions within the cytoplasmic pore [3].

Cardiac Electrophysiology Ion Channel Pharmacology Arrhythmia Research

PA-6 vs. ML133: >100x Greater Potency for Kir2.1 Channel Inhibition

ML133 is a well-known and widely used small molecule inhibitor of Kir2.1, but it is significantly less potent than PA-6. In a study using manual patch-clamp electrophysiology, ML133 inhibited Kir2.1 with an IC50 of 1.5 μM at pH 7.4 [1]. Under comparable conditions, the IC50 for PA-6 is reported to be as low as 12-15 nM [2]. A separate study using automated patch-clamp on hKir2.1-expressing CHO cells reported IC50 values of 1.3 µM for PA-6 and 1.2 µM for ML133, but noted that the apparent potency of these compounds is highly sensitive to assay conditions, including drug exposure time and cellular context [3].

Cardiac Electrophysiology Ion Channel Pharmacology Kir2.1 Research

PA-6 vs. Chloroquine: Superior Selectivity Over Cardiac Ion Channels

While both PA-6 and chloroquine are known to inhibit IK1, their selectivity profiles are vastly different. PA-6, at a concentration of 200 nM (which completely blocks IK1), does not affect key cardiac currents including INav1.5, ICa-L, IKv4.3, IKv11.1 (hERG), and IKv7.1/minK [1]. In contrast, chloroquine is a non-specific agent that significantly inhibits the delayed rectifier current (IKr/hERG), sodium current (INa), and L-type calcium current (ICa-L) at concentrations used for IK1 block [2]. This lack of specificity limits the utility of chloroquine for dissecting the precise role of IK1 in cardiac function.

Cardiac Safety Pharmacology Ion Channel Specificity Arrhythmia Research

PA-6 vs. BaCl2: In Vivo Viability for IK1 Inhibition

Barium chloride (BaCl2) is a widely used, established inhibitor of IK1, but its utility is limited by a lack of specificity and side effects that prohibit its use in vivo [1]. In contrast, PA-6 was specifically developed as a selective IK1 antagonist suitable for in vivo and ex vivo studies. This is demonstrated by its successful application in multiple large animal models, including a goat model of persistent atrial fibrillation, where intravenous PA-6 infusion (2.5 mg/kg over 10 min) resulted in cardioversion to sinus rhythm in 5 out of 6 animals without inducing ventricular arrhythmias [2], and a canine chronic AV block model, where PA-6 prolonged the QT interval but did not cause Torsades de Pointes (TdP) in 0 out of 9 animals, unlike dofetilide which induced TdP in 5 out of 9 animals [3].

Cardiac Electrophysiology In Vivo Pharmacology Arrhythmia Models

PA-6 Exhibits Dual Activity: Acute IK1 Inhibition and Concentration-Dependent Kir2.1 Protein Upregulation

PA-6 has a unique, concentration-dependent dual effect on Kir2.1 channels. While it acutely and potently inhibits IK1 at low nanomolar concentrations, chronic exposure to higher concentrations (≥1 µM) leads to a paradoxical increase in Kir2.1 protein expression and intracellular accumulation [1]. Specifically, 24-hour treatment with 5 µM PA-6 increased Kir2.1 protein levels by 6.3 ± 1.5-fold for the wild-type channel, and 3.9 ± 0.9-fold and 4.8 ± 2.0-fold for the V93I and D172N gain-of-function mutants, respectively [2]. This is in contrast to the parent compound pentamidine, which does not affect channel expression at comparable low concentrations [3].

Cardiac Electrophysiology Ion Channel Trafficking Arrhythmia Research

Optimal Research and Industrial Applications for PA-6 Dihydrochloride


In Vivo and Ex Vivo Studies of Atrial Fibrillation and Cardiac Arrhythmias

PA-6 is uniquely suited for studies requiring potent and selective IK1 inhibition in living systems. Its nanomolar potency and favorable in vivo profile, as demonstrated in goat and dog models of atrial fibrillation and chronic AV block, make it a critical tool for investigating the role of IK1 in arrhythmogenesis and evaluating anti-arrhythmic strategies [1]. Unlike BaCl2, which cannot be used in vivo, or less potent inhibitors like ML133, PA-6 can achieve effective IK1 block at systemically tolerable doses [2][3].

Cardiac Safety Pharmacology and Drug Discovery Screening

The high selectivity of PA-6 for Kir2.x channels over other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2) makes it an ideal reference compound for profiling the IK1 inhibitory potential of new chemical entities in cardiac safety panels [1]. Its use in automated patch-clamp assays has been validated for medium-throughput screening, enabling the assessment of iatrogenic Kir2.1 inhibition as part of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative [2].

Investigating Kir2.1 Channel Trafficking and Protein Expression

At concentrations above 1 µM, PA-6 induces a paradoxical increase in Kir2.1 protein expression and intracellular accumulation, a property not shared by its parent compound pentamidine [1]. This dual activity (acute inhibition at low nM, protein upregulation at high µM) makes PA-6 a valuable tool for dissecting the pathways that regulate Kir2.1 trafficking and membrane localization, with potential implications for understanding diseases like Short QT Syndrome Type 3 and Andersen-Tawil syndrome [2].

Studying Gain-of-Function Kir2.1 Mutations in Disease Models

PA-6 effectively inhibits IK1 carried by the V93I and D172N gain-of-function Kir2.1 mutants associated with Short QT Syndrome Type 3 and congenital atrial fibrillation [1]. The compound's ability to inhibit these disease-relevant mutant channels with high potency (IC50 = 43.6 nM and 128.9 nM, respectively, at +50 mV) supports its use in cellular and animal models of these inherited arrhythmia syndromes for both mechanistic studies and preclinical therapeutic evaluation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for PA-6 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.